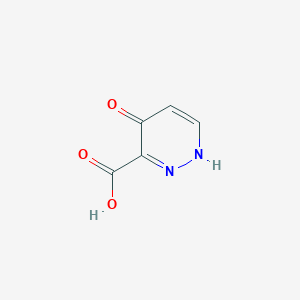![molecular formula C20H32BN3O4 B6260442 tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate CAS No. 1350543-63-3](/img/no-structure.png)
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a significant intermediate in many biologically active compounds . It has a molecular weight of 323.24 and its IUPAC name is tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-ylcarbamate .
Synthesis Analysis
The compound can be synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . Another synthesis method involves the use of 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi(1,3,2-dioxaborolane) .Molecular Structure Analysis
The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was detected by means of X-ray diffraction .Chemical Reactions Analysis
The compound can undergo substitution reactions . It can also be aromatized at the C5 position through the Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis
The compound is a solid . It should be stored in an inert atmosphere at 2-8°C .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate involves the coupling of tert-butyl 4-(piperidin-1-yl)butanoate with 5-bromo-2-chloropyrimidine, followed by the substitution of the bromine with a boronic acid derivative and subsequent deprotection of the boronate ester.", "Starting Materials": [ "tert-butyl 4-(piperidin-1-yl)butanoate", "5-bromo-2-chloropyrimidine", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "1,4-dioxane", "potassium carbonate", "palladium acetate", "triethylamine", "methanol", "water", "sodium hydroxide" ], "Reaction": [ "tert-butyl 4-(piperidin-1-yl)butanoate is reacted with 5-bromo-2-chloropyrimidine in the presence of potassium carbonate and palladium acetate in 1,4-dioxane to form tert-butyl 4-[5-(5-bromo-2-chloropyrimidin-4-yl)piperidin-1-yl]butanoate", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reacted with sodium hydroxide in methanol to form 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol", "tert-butyl 4-[5-(5-bromo-2-chloropyrimidin-4-yl)piperidin-1-yl]butanoate is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol and triethylamine in methanol to form tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate" ] } | |
Numéro CAS |
1350543-63-3 |
Nom du produit |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate |
Formule moléculaire |
C20H32BN3O4 |
Poids moléculaire |
389.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



